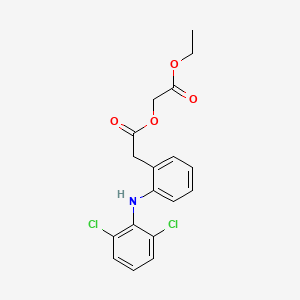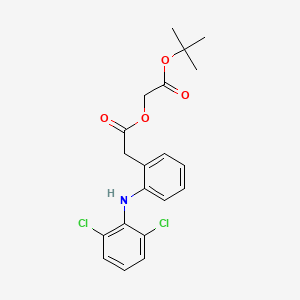
Brivaracetam (Racemate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brivaracetam is an antiepileptic medication used to treat partial-onset seizures in adults and adolescents with epilepsy . It is a high-affinity ligand for synaptic vesicle protein 2A (SV2A) . This medicine cannot cure epilepsy and will only work to control seizures for as long as you continue to use it .
Synthesis Analysis
Brivaracetam synthesis has been reported in the literature . In one approach, alkylation of dimethyl 2-propyl malonate with tert-butyl 2-bromoacetate was performed, yielding an intermediate . The synthesis of Brivaracetam involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of Brivaracetam is complex, and its analysis requires sophisticated techniques . The structure has been characterized using techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis
Brivaracetam undergoes various chemical reactions. For instance, it has been found to be less stable under basic degradation conditions . The degradation products of Brivaracetam have been studied using HPLC methods .Physical And Chemical Properties Analysis
Brivaracetam is a white to off-white crystalline powder . It is very soluble in water, buffer (pH 1.2, 4.5, and 7.4), ethanol, methanol, and glacial acetic acid . It is freely soluble in acetonitrile and acetone and soluble in toluene .Aplicaciones Científicas De Investigación
Treatment of Epilepsy
Brivaracetam has been primarily developed as an antiseizure medication (ASM) with a high affinity for synaptic vesicle protein 2A (SV2A). It exhibits a 15- to 30-fold higher affinity for SV2A compared to levetiracetam, another ASM . This makes it particularly effective in the treatment of epilepsy, including focal-onset seizures. Clinical trials have demonstrated its efficacy and safety, with the added benefit of rapid brain penetration and few drug-drug interactions .
Neuroprotective Effects
Research suggests that Brivaracetam may have neuroprotective effects. It suppresses astroglial L-glutamate release through hemichannels, which could potentially mitigate the damage caused by excessive glutamate release during neurological events like seizures . This application is significant as it opens up potential therapeutic avenues for conditions characterized by neurodegeneration.
Mecanismo De Acción
Target of Action
Brivaracetam (Racemate) primarily targets the Synaptic Vesicle Glycoprotein 2A (SV2A) in the brain . SV2A plays a crucial role in the regulation of synaptic vesicle exocytosis, and it is known to modulate synaptic GABA release . Brivaracetam binds to SV2A with a 20-fold higher affinity than its analog, Levetiracetam .
Mode of Action
Brivaracetam exerts its anti-epileptogenic effects through its high-affinity binding to SV2A . This interaction results in the modulation of synaptic GABA release, which plays a key role in the suppression of seizure activity . In addition to this, Brivaracetam is also known to inhibit sodium channels, which may contribute to its anti-epileptogenic action .
Biochemical Pathways
Its high-affinity binding to sv2a and the subsequent modulation of synaptic gaba release suggest that it impacts the gabaergic neurotransmission pathway . This could lead to a decrease in neuronal excitability and an increase in seizure threshold.
Pharmacokinetics
Brivaracetam exhibits favorable pharmacokinetic properties. After oral ingestion, it is rapidly absorbed with a bioavailability of nearly 100% . It has a volume of distribution of 0.5 L/kg, and its plasma protein binding is less than or equal to 20% . Brivaracetam is extensively metabolized in the liver, primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite . It also undergoes oxidation primarily mediated by CYP2C19, forming a hydroxy metabolite . Approximately 9% of an administered dose is excreted as unchanged Brivaracetam in urine . The plasma elimination half-life values in adults are approximately 7–8 hours .
Result of Action
The molecular and cellular effects of Brivaracetam’s action primarily involve the reduction of neuronal excitability and an increase in seizure threshold. This is achieved through its interaction with SV2A, leading to modulation of synaptic GABA release . As a result, Brivaracetam effectively reduces the frequency of partial-onset seizures .
Action Environment
The action, efficacy, and stability of Brivaracetam can be influenced by various environmental factors. For instance, individuals with varying degrees of liver cirrhosis or kidney disease may require dose adjustments due to alterations in the drug’s pharmacokinetics . Furthermore, coadministration with other antiseizure medications can affect Brivaracetam’s exposure and efficacy . For example, coadministration of Brivaracetam with Carbamazepine may increase exposure to Carbamazepine-epoxide, the active metabolite of Carbamazepine, and could theoretically lead to reduced tolerability .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Brivaracetam (Racemate) involves the conversion of (S)-2-acetamido-3-methylbutyric acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-acetamido-3-methylbutyric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate", "Methanesulfonyl chloride", "Triethylamine", "Sodium cyanoborohydride", "Acetic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Conversion of (S)-2-acetamido-3-methylbutyric acid to the corresponding acid chloride using methanesulfonyl chloride and triethylamine", "Reduction of the acid chloride to the corresponding alcohol using sodium borohydride", "Conversion of the alcohol to the corresponding mesylate using methanesulfonyl chloride and triethylamine", "Reduction of the mesylate to the corresponding primary amine using sodium cyanoborohydride", "Acetylation of the primary amine using acetic anhydride and sodium bicarbonate", "Reduction of the acetylated amine to the corresponding alcohol using sodium borohydride", "Conversion of the alcohol to the corresponding bromide using hydrobromic acid", "Palladium-catalyzed coupling of the bromide with (R)-2-pyrrolidinone to form the racemate", "Resolution of the racemate using tartaric acid to obtain the (S)-enantiomer" ] } | |
Número CAS |
357335-87-6 |
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)
